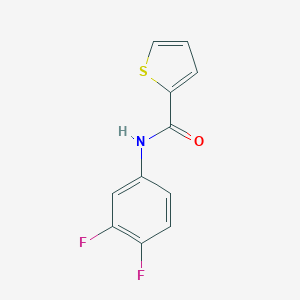
2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one, also known as HMM-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMM-4 is a heterocyclic compound that contains an indazole ring and a hydroxymethyl group. This molecule has a molecular formula of C13H18N2O2 and a molecular weight of 234.3 g/mol.
作用機序
The mechanism of action of 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects
2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been shown to have various biochemical and physiological effects, including cytotoxicity, antiviral activity, and antimicrobial activity. 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has also been shown to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus. In addition, 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been shown to exhibit antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
One advantage of using 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one in lab experiments is its versatility as a building block for the synthesis of various heterocyclic compounds. Another advantage is its potential applications in various fields, including medicinal chemistry and material science. However, one limitation is the limited availability of 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one, which can make its synthesis and use in lab experiments challenging.
将来の方向性
There are several future directions for the study of 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one. One direction is the further investigation of its anticancer, antiviral, and antimicrobial properties, including its mechanism of action and potential applications in drug development. Another direction is the synthesis of novel organic materials using 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one as a building block, with potential applications in electronic and optoelectronic devices. Additionally, the development of new synthesis methods for 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one and its derivatives could lead to improved availability and accessibility for lab experiments and potential applications.
合成法
2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one can be synthesized using different methods, including the reaction of 2-methyl-2-nitropropane with 2-methyl-3-nitro-2-butene, followed by the reduction of the resulting nitro compound with zinc and hydrochloric acid. Another method involves the reaction of 2-methyl-2-nitropropane with ethyl acetoacetate, followed by the reduction of the resulting nitro compound with sodium borohydride.
科学的研究の応用
2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been investigated for its anticancer, antiviral, and antimicrobial properties. In material science, 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been used as a building block for the synthesis of novel organic materials with potential applications in electronic and optoelectronic devices. In organic synthesis, 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been used as a versatile building block for the synthesis of various heterocyclic compounds.
特性
製品名 |
2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one |
|---|---|
分子式 |
C11H16N2O2 |
分子量 |
208.26 g/mol |
IUPAC名 |
2-(hydroxymethyl)-3,6,6-trimethyl-5,7-dihydroindazol-4-one |
InChI |
InChI=1S/C11H16N2O2/c1-7-10-8(12-13(7)6-14)4-11(2,3)5-9(10)15/h14H,4-6H2,1-3H3 |
InChIキー |
VWSZMXXXCSGTNF-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NN1CO)CC(CC2=O)(C)C |
正規SMILES |
CC1=C2C(=NN1CO)CC(CC2=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)

![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)

![(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B258975.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)






![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![2-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl benzoate](/img/structure/B258998.png)